In a dermal metabolism rat study, dermal application of 20 mg/kg of radio-labeled icaridin resulted in 61-66% of the dose absorbed through the skin. Following topical application of 20 mg/kg on rats, the peak plasma concentrations were measured to be 0.5 μg/mL in male rats and 0.8-1.6 μg/mL in female rats. In a study of human volunteers, less than 6% of the applied doses were absorbed after topical application of 14.7 or 15.0 mg of technical grade icaridin and covering the application site with a protective wrap for eight hours.
Following topical administration on rats at doses of 20 mg/kg, urinary excretion was reported to be the primary route of elimination where 73-88% of the parent compound was recovered in the urine. At doses of 200 mg/kg, 33-40% of the administered dose was excreted in the urine or feces. No data were available on the composition of parent compound and metabolites in the urine of either animals or humans.
In a rat study, dermal application of icaridin at doses of either 20 mg/kg or 200 mg/kg resulted in plasma concentrations ranging from 0.5 μg/ml for males and 0.8-1.6 μg/ml for females in the 20 mg/kg test group, and 4.48 μg/ml in male rats and 1.70 μg/ml and female rats in the 200 mg/kg test group. Icaridin applied to the arms of human volunteers was not found in blood plasma.
There is no available information on the clearance of icaridin.
Picaridin and oxybenzone are two active ingredients found in repellent and sunscreen preparations, respectively. We performed a series of in vitro diffusion studies to evaluate the transmembrane permeation of picaridin and oxybenzone across human epidermis and poly(dimethylsiloxane) (PDMS) membrane. Permeation of picaridin (PCR) and oxybenzone (OBZ) across human epidermis was suppressed when both active ingredients were used concurrently; increasing concentration of the test compounds further reduced the permeation percentage of picaridin and oxybenzone. While permeation characteristics were correlative between human epidermis and PDMS membrane, permeability of PDMS membrane was significantly larger than that of human epidermis. The findings were different from concurrent use of repellent DEET and sunscreen oxybenzone in which a synergistic permeation enhancement was observed. Further comparative studies are therefore needed to understand permeation mechanisms and interactions between picaridin and oxybenzone.
Increased awareness of skin cancer and mosquito-transmitted diseases has increased use of insect repellents and sunscreens. The challenge in setting recommendations for use and reapplication, especially when used concomitantly, lies in finding the balance between applying a durable product effective in withstanding natural and physical factors such as water, sweat, temperature and abrasion, while limiting percutaneous absorption and decreasing risk of potential dermal and systemic toxicity. Inorganic sunscreens show no or little percutaneous absorption or toxic effects in comparison to organic sunscreens, which show varying levels of dermal penetration and cutaneous adverse effects. An alternative to N,N-diethyl-m-toluamide (DEET), the traditional gold standard compound in insect repellents, picaridin appears as efficacious, has lower risk of toxicity, and when used simultaneously with sunscreen may decrease percutaneous absorption of both compounds. Conversely, combined use of DEET and sunscreen results in significantly higher absorption of both compounds. It is important to increase consumer awareness of "washing in" of various compounds leading to increased risk of toxicity, as well as differences in reapplication need due to "washing off" caused by water, sweat and abrasion. Although much remains to be studied, to maximize efficacy and decrease toxicity, contemporary research tools, including dermatopharmokinetics, should aid these prospective advances.
The skin of 6 male human volunteers/group was exposed to 15.0 or 14.7 mg/person (37 uCi/person) of 14C-KBR 3023 (undiluted) or as a preparation in ethanol (15% (w/w). The subjects were exposed to the test material for 8 hours under a non-occlusive protective wrap. At the end of the treatment period, the treated area was swabbed with isopropyl alcohol and rinsed with the alcohol. The swabs and alcohol were saved for further analysis. Tape stripping in the proximity of the dosing site was performed at 1, 23 and 45 hours post-exposure. Blood samples were drawn at 0, 2, 4, 6, 8, 10, 12, 16, 24, 36, 48, 72 and 120 hours post-application from both the ipsilateral and contralateral arms. Urine was collected prior to dosing and in the following intervals: 0 to 4, 4 to 8, 8 to 12, 12 to 24, 24 to 36, 36 to 48, 48 to 60, 60 to 72, 72 to 84, 84 to 96, 96 to 108, 108 to 120, and 120 to 128 hours post-application. Feces were collected throughout the 128 hour collection period. Most of the applied dose was recovered in the rinsate and on the swabs, protective covering and duoderm at the end of the exposure period, 94.16% and 95.23% of the test material in ethanol and the undiluted test material, respectively. Radiolabel was recovered in the urine of the test subjects (mean values: 3.76% (range: 2.20 to 7.00%) and 1.66% (range: 0.70 to 2.29%) of the applied dose for the solution and undiluted material, respectively). Ninety three to 94% of the label was recovered in the 1st 24 hours. Recovery of radiolabelled compound from the plasma was negligible. Absorption of the radiolabelled compound through the skin was quite limited under the conditions of the study. The use of a vehicle (ethanol) seemed to enhance its absorption.
... The skin of a total of 5 rats/sex was treated daily for 2 weeks with 20 mg/kg of unlabeled KBR 3023 technical (purity: 99.1%), followed by exposure to a single dose of 20 mg/kg of the radiolabeled test material for 7 days. /In a second test/ the skin of a total of 5 rats/sex was exposed to a single dose of 200 mg/kg of the radiolabeled test material for 7 days. ... The primary route of excretion was the urine (73 to 88% of the absorbed dose). Pretreatment did not appear to affect the excretion profile. For the 200 mg/kg dermal treatment, the mean percentages of the administered dose which were recovered in the urine and feces ranged between 33 and 40% for the males and females, respectively. The radioactivity recovered in the urine represented 78 and 91% of the total for males and females, respectively.